
1-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol Dihydrochloride is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a benzylpiperazine moiety and a dimethylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol Dihydrochloride typically involves multiple steps:
Formation of the Benzylpiperazine Intermediate: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.
Attachment of the Dimethylphenoxy Group: The next step involves the reaction of 4-benzylpiperazine with 3-(3,4-dimethylphenoxy)propan-2-ol. This reaction is typically carried out in the presence of a suitable catalyst and under controlled temperature conditions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of industrial-grade reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol Dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: Research focuses on its interaction with various receptors and its potential as a drug candidate.
Biochemistry: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol Dihydrochloride involves its interaction with specific molecular targets. It is believed to act on neurotransmitter receptors, modulating their activity and influencing neurological pathways. The exact pathways and molecular targets are still under investigation, but it is thought to involve modulation of serotonin and dopamine receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-benzylpiperazin-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol Dihydrochloride
- 1-(4-benzylpiperazin-1-yl)-3-(3,4-dimethoxyphenoxy)propan-2-ol Dihydrochloride
- 1-(4-benzylpiperazin-1-yl)-3-(3,4-dichlorophenoxy)propan-2-ol Dihydrochloride
Uniqueness
1-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol Dihydrochloride is unique due to its specific substitution pattern on the phenoxy group, which influences its pharmacological properties and receptor binding affinity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Propiedades
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2.2ClH/c1-18-8-9-22(14-19(18)2)26-17-21(25)16-24-12-10-23(11-13-24)15-20-6-4-3-5-7-20;;/h3-9,14,21,25H,10-13,15-17H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFXUIQSAGGZQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
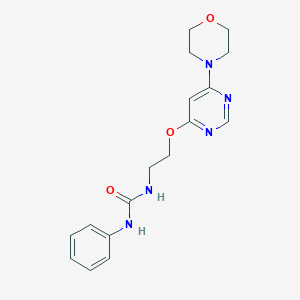
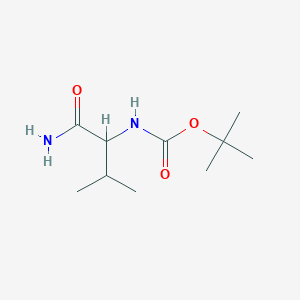

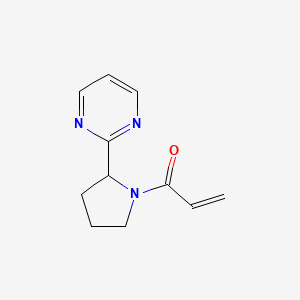

![N-(1-cyanocyclohexyl)-2-[(5-cyclopropyl-1-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2392598.png)
![5-(Cyclobutylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2392600.png)
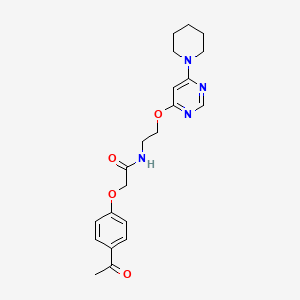
![tert-butylN-[4-(2-hydroxyethyl)oxan-4-yl]carbamate](/img/structure/B2392602.png)

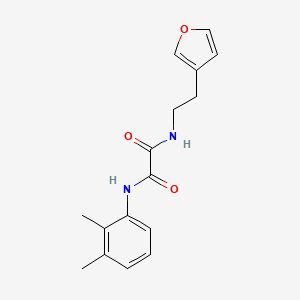

![Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2392607.png)
![6-chloro-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2392608.png)
